molecular formula C7H6N2S B562739 2-Mercapto-4,5,6,7-d4-benzimidazole CAS No. 931581-17-8

2-Mercapto-4,5,6,7-d4-benzimidazole

Cat. No.: B562739
CAS No.: 931581-17-8
M. Wt: 154.223
InChI Key: YHMYGUUIMTVXNW-RHQRLBAQSA-N
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Description

2-Mercapto-4,5,6,7-d4-benzimidazole is a deuterated derivative of 2-mercaptobenzimidazole. It is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. The compound is characterized by the presence of deuterium atoms at positions 4, 5, 6, and 7 on the benzimidazole ring. This isotopic labeling is often used in scientific research to study reaction mechanisms and metabolic pathways.

Biochemical Analysis

Biochemical Properties

It is known that it is soluble in dichloromethane, hexane, and methanol . The compound is a white solid with a melting point between 275°C and >300°C

Molecular Mechanism

It is known that the compound is a labeled analogue of 2-Mercaptobenzimidazole, which has been investigated as a corrosion inhibitor

Temporal Effects in Laboratory Settings

The compound is known to be stable and is typically stored at -20° C . Information on the compound’s degradation and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Mercapto-4,5,6,7-d4-benzimidazole typically involves the deuteration of 2-mercaptobenzimidazole. One common method includes the reaction of 2-mercaptobenzimidazole with deuterated reagents under specific conditions to replace hydrogen atoms with deuterium. The reaction is usually carried out in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete deuteration of the compound. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity and isotopic labeling.

Chemical Reactions Analysis

Types of Reactions: 2-Mercapto-4,5,6,7-d4-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.

    Substitution: The benzimidazole ring can undergo substitution reactions at the nitrogen or carbon atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiol, thioether derivatives.

    Substitution: Alkylated or acylated benzimidazole derivatives.

Scientific Research Applications

2-Mercapto-4,5,6,7-d4-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and isotopic effects.

    Biology: Employed in metabolic studies to trace the pathways of sulfur-containing compounds.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of deuterated pharmaceuticals and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

    2-Mercaptobenzimidazole: The non-deuterated analog of 2-Mercapto-4,5,6,7-d4-benzimidazole.

    2-Mercapto-5-methoxybenzimidazole: A derivative with a methoxy group at position 5.

    2-Mercapto-4,5,6,7-tetrafluorobenzimidazole: A fluorinated analog.

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This isotopic labeling also helps in elucidating reaction mechanisms and studying isotopic effects in chemical reactions.

Properties

IUPAC Name

4,5,6,7-tetradeuterio-1,3-dihydrobenzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H2,8,9,10)/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMYGUUIMTVXNW-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=S)N2)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662069
Record name (4,5,6,7-~2~H_4_)-1,3-Dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931581-17-8
Record name (4,5,6,7-~2~H_4_)-1,3-Dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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